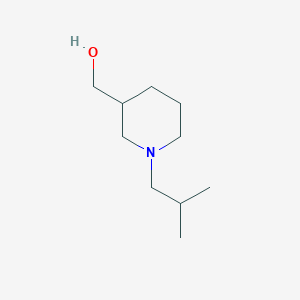

(1-Isobutylpiperidin-3-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(2-methylpropyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)6-11-5-3-4-10(7-11)8-12/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWDFDPQFYHWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660738 | |

| Record name | [1-(2-Methylpropyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-08-2 | |

| Record name | 1-(2-Methylpropyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Methylpropyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Isobutylpiperidin-3-YL)methanol synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis and Mechanism of (1-Isobutylpiperidin-3-YL)methanol

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a multitude of biological targets. (1-Isobutylpiperidin-3-YL)methanol is a representative member of this class, serving as a key building block in the synthesis of more complex molecules. Understanding its synthesis is fundamental for researchers engaged in drug discovery and development, particularly in creating analogues for structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of the primary synthetic pathways to (1-Isobutylpiperidin-3-YL)methanol, focusing on the underlying chemical principles, reaction mechanisms, and practical laboratory protocols. We will dissect two major strategies for the crucial N-functionalization step and examine the synthesis of the core piperidine intermediate, offering insights grounded in established chemical literature.

Part 1: Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis—a method of deconstructing the target molecule into simpler, readily available precursors. For (1-Isobutylpiperidin-3-YL)methanol, two primary disconnections are evident:

-

C-N Bond Disconnection: The bond between the piperidine nitrogen and the isobutyl group can be disconnected. This suggests two forward-synthesis strategies:

-

Reductive Amination: Forming the C-N bond by reacting the parent piperidine with isobutyraldehyde.

-

N-Alkylation: Forming the C-N bond via nucleophilic substitution using an isobutyl halide.

-

-

Piperidine Ring Formation: The (piperidin-3-yl)methanol core itself can be traced back to a more common starting material, 3-pyridinemethanol or nicotinic acid, through the reduction of the aromatic pyridine ring.

This analysis forms the logical framework for our synthetic exploration.

Caption: Retrosynthetic pathways for (1-Isobutylpiperidin-3-YL)methanol.

Part 2: Synthesis of the Core Scaffold: (Piperidin-3-yl)methanol

The most common and industrially viable route to the (piperidin-3-yl)methanol core involves the catalytic hydrogenation of a pyridine precursor.[1] While nicotinic acid can be used, its carboxylic acid group requires an additional reduction step. A more direct precursor is 3-pyridinemethanol, which already contains the required hydroxymethyl group.[2]

The primary challenge in this step is the complete saturation of the aromatic pyridine ring, which is inherently stable. This typically requires high-pressure hydrogen gas and a potent heterogeneous catalyst.

Causality in Catalyst Selection:

-

Platinum and Palladium: While effective for many hydrogenations, they can sometimes be sluggish for pyridine reduction or require very high pressures.

-

Rhodium (e.g., Rh/C): Often considered the catalyst of choice for hydrogenating aromatic rings, including pyridines, under more moderate (though still elevated) conditions compared to other metals.[1]

-

Ruthenium (e.g., RuO₂, Ru/C): Also highly effective, particularly in acidic media where the pyridine is protonated, activating it towards reduction.

The reaction is typically performed in a solvent that can withstand the reaction conditions and dissolve the substrate, such as methanol or ethanol.

Experimental Protocol: Catalytic Hydrogenation of 3-Pyridinemethanol

-

Reactor Setup: A high-pressure autoclave (Parr-type reactor) is charged with 3-pyridinemethanol (1.0 eq) and a suitable solvent like methanol (approx. 0.1 M concentration).

-

Catalyst Addition: 5% Rhodium on carbon (Rh/C) catalyst is added (typically 1-5 mol% relative to the substrate). The catalyst is handled carefully under an inert atmosphere if pyrophoric.

-

Sealing and Purging: The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas to remove all air.

-

Reaction: The reactor is pressurized with hydrogen gas (e.g., 500-1000 psi) and heated to a temperature between 80-120 °C with vigorous stirring.

-

Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is considered complete (typically 12-24 hours).

-

Workup: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude (piperidin-3-yl)methanol, which can be used directly or purified further by distillation or crystallization.[3]

Caption: Catalytic hydrogenation to form the piperidine core.

Part 3: N-Functionalization via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming C-N bonds.[4] It is often the preferred strategy for N-alkylation of secondary amines as it completely avoids the risk of over-alkylation that can plague direct alkylation methods.[5] The process occurs in a single pot, where the amine and a carbonyl compound first form an iminium ion intermediate, which is then immediately reduced in situ to the target amine.

Mechanism:

-

Iminium Ion Formation: The secondary amine of (piperidin-3-yl)methanol attacks the carbonyl carbon of isobutyraldehyde.

-

Dehydration: A subsequent dehydration step eliminates a water molecule to form a transient, electrophilic iminium ion.

-

Hydride Reduction: A mild reducing agent, selective for the iminium ion over the starting aldehyde, delivers a hydride to the carbon of the C=N double bond to yield the final tertiary amine.

Choice of Reducing Agent: The key is to use a reducing agent that is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many modern reductive aminations. It is mild, selective, and does not require strict pH control.

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective at slightly acidic pH which favors iminium ion formation. However, it is highly toxic and generates cyanide gas under strong acidic conditions.[5]

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

-

Initial Setup: To a solution of (piperidin-3-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isobutyraldehyde (1.1-1.2 eq).

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Part 4: N-Functionalization via Direct Alkylation

Direct N-alkylation is a classic Sₙ2 reaction where the nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic alkyl halide like isobutyl bromide.[6]

Mechanism: The lone pair of electrons on the piperidine nitrogen attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step. This reaction generates a hydrobromide salt of the product. A base is required to neutralize this acid and regenerate the free nucleophilic amine, allowing the reaction to proceed to completion.

Key Considerations:

-

Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to prevent competition with the piperidine nucleophile.[7]

-

Over-alkylation: A significant drawback is the potential for the tertiary amine product to react with another molecule of isobutyl bromide, forming a quaternary ammonium salt. This can be minimized by using the piperidine starting material in slight excess and adding the alkyl halide slowly.[7]

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to facilitate the Sₙ2 reaction.[7]

Sources

- 1. Piperidine synthesis [organic-chemistry.org]

- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Isobutylpiperidin-3-YL)methanol: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Focus on the Piperidinemethanol Scaffold

(1-Isobutylpiperidin-3-YL)methanol represents a specific derivative within the broader class of piperidinemethanol compounds. These structures are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in a vast array of bioactive molecules and approved pharmaceuticals. The piperidine moiety often serves as a key pharmacophore, influencing properties such as solubility, basicity, and receptor binding affinity. The hydroxymethyl group at the 3-position provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the chemical and physical properties of the core scaffold, piperidin-3-ylmethanol, and extrapolates these to the N-isobutyl derivative. A detailed, field-proven synthetic protocol for the preparation of (1-Isobutylpiperidin-3-YL)methanol is also presented, offering practical insights for researchers in the field. While specific experimental data for (1-Isobutylpiperidin-3-YL)methanol is not widely available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Physicochemical Properties: A Comparative Analysis

The introduction of an isobutyl group on the piperidine nitrogen is expected to modulate the physicochemical properties of the parent piperidin-3-ylmethanol molecule. The following table summarizes the known properties of piperidin-3-ylmethanol and provides predicted values for its N-isobutyl derivative.

| Property | Piperidin-3-ylmethanol | (1-Isobutylpiperidin-3-YL)methanol (Predicted) | Rationale for Prediction |

| Molecular Formula | C₆H₁₃NO[1] | C₁₀H₂₁NO | Addition of a C₄H₈ moiety. |

| Molecular Weight | 115.17 g/mol [1] | 171.28 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless liquid (likely) | Colorless to pale yellow liquid | Alkylation is unlikely to introduce chromophores. |

| Boiling Point | ~240.4 °C (for a related compound)[2] | > 250 °C | Increased molecular weight and van der Waals forces. |

| Melting Point | Not available | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Solubility | Soluble in water (575 g/L for a related compound)[2] | Moderately soluble in water, soluble in organic solvents | The isobutyl group increases lipophilicity, reducing aqueous solubility. |

| LogP | -0.1 (for the parent compound)[1] | ~1.5 - 2.0 | The addition of the isobutyl group significantly increases lipophilicity. |

| pKa | ~9.5 - 10.5 (typical for secondary amines) | ~10.0 - 11.0 | Alkyl groups are weakly electron-donating, slightly increasing the basicity of the piperidine nitrogen. |

Proposed Synthesis of (1-Isobutylpiperidin-3-YL)methanol: A Step-by-Step Protocol

The synthesis of (1-Isobutylpiperidin-3-YL)methanol can be readily achieved through the N-alkylation of piperidin-3-ylmethanol with an appropriate isobutylating agent. The following protocol outlines a robust and scalable procedure.

Reaction Scheme:

A schematic of the N-alkylation reaction.

Materials and Reagents:

-

Piperidin-3-ylmethanol

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂), for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ylmethanol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq). The use of a slight excess of base is crucial to neutralize the hydrobromic acid formed during the reaction.

-

Alkylation: To the stirring suspension, add isobutyl bromide (1.1-1.2 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Wash the organic layer with brine to remove any residual water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude (1-Isobutylpiperidin-3-YL)methanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Spectroscopic Characterization (Predicted)

While experimental spectra for (1-Isobutylpiperidin-3-YL)methanol are not available, the expected spectral data can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Isobutyl Group: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the nitrogen.

-

Piperidine Ring: A complex series of multiplets for the protons on the piperidine ring.

-

Hydroxymethyl Group: A doublet for the methylene protons and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Isobutyl Group: Three distinct signals corresponding to the two methyl carbons, the methine carbon, and the methylene carbon.

-

Piperidine Ring: Several signals in the aliphatic region for the carbons of the piperidine ring.

-

Hydroxymethyl Group: A signal for the methylene carbon.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group or fragmentation of the isobutyl group.

Applications in Drug Development: Rationale and Opportunities

The incorporation of an N-isobutyl group onto the piperidin-3-ylmethanol scaffold can be a strategic decision in drug design for several reasons:

-

Modulation of Lipophilicity: The isobutyl group significantly increases the lipophilicity of the molecule, as indicated by the predicted increase in LogP. This can enhance membrane permeability and potentially improve oral bioavailability.

-

Fine-tuning Basicity: The weak electron-donating effect of the isobutyl group can subtly increase the pKa of the piperidine nitrogen. This can be important for optimizing interactions with biological targets or for controlling the ionization state of the molecule at physiological pH.

-

Exploring Structure-Activity Relationships: The synthesis of (1-Isobutylpiperidin-3-YL)methanol and other N-alkylated analogs allows for a systematic exploration of how the size and nature of the N-substituent impact biological activity. This is a fundamental aspect of lead optimization in drug discovery.

The following diagram illustrates the logical workflow for utilizing N-substituted piperidinemethanol derivatives in a drug discovery program.

Drug discovery workflow for N-substituted piperidinemethanols.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (1-Isobutylpiperidin-3-YL)methanol is not available, general precautions for handling substituted piperidines should be followed. These compounds are typically basic and can be irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

(1-Isobutylpiperidin-3-YL)methanol, as a derivative of the versatile piperidin-3-ylmethanol scaffold, holds potential as a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and a rationale for its application in drug discovery. By leveraging the known characteristics of the parent compound and applying fundamental principles of organic chemistry, researchers can confidently synthesize and explore the potential of this and related N-substituted piperidinemethanol derivatives in the quest for novel therapeutics.

References

- [(3S)-piperidin-3-yl]methanol Chemical and Physical Properties. (n.d.).

-

PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1-Isobutylpiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isobutylpiperidin-3-YL)methanol, a substituted piperidine derivative, represents a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical identifiers, a proposed synthetic pathway, and an analysis of its physicochemical properties. Although extensive research on this specific molecule is not widely published, this guide extrapolates from the well-established chemistry of piperidine derivatives to offer insights into its reactivity, potential applications in drug discovery, and essential safety considerations. The information herein is intended to serve as a foundational resource for researchers and developers interested in leveraging the unique structural features of (1-Isobutylpiperidin-3-YL)methanol for novel molecular design and application.

Chemical Identity and Core Descriptors

(1-Isobutylpiperidin-3-YL)methanol is a chiral organic compound featuring a piperidine ring N-substituted with an isobutyl group and a hydroxymethyl substituent at the 3-position. The presence of a stereocenter at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-, or as a racemic mixture.

| Identifier | Value | Source |

| CAS Number | 915924-08-2 | ChemBridge |

| Molecular Formula | C₁₀H₂₁NO | ChemBridge |

| Molecular Weight | 171.28 g/mol | BLD Pharm |

| IUPAC Name | (1-isobutylpiperidin-3-yl)methanol | N/A |

| SMILES | CC(C)CN1CCC(C1)CO | BLD Pharm |

| InChI Key | N/A | N/A |

Synthetic Strategy: A Plausible Pathway

While specific literature detailing the synthesis of (1-Isobutylpiperidin-3-YL)methanol is scarce, a robust and logical synthetic route can be proposed based on established organic chemistry principles. The most straightforward approach involves the N-alkylation of a suitable piperidine precursor.

Proposed Synthetic Workflow

A likely two-step synthesis commences with the commercially available starting material, (piperidin-3-yl)methanol. This precursor already contains the required hydroxymethyl group at the 3-position of the piperidine ring.

Step 1: N-Alkylation of (Piperidin-3-yl)methanol

The secondary amine of (piperidin-3-yl)methanol can be alkylated with an isobutyl halide (e.g., 1-bromo-2-methylpropane or 1-iodo-2-methylpropane) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

-

Reactants:

-

(Piperidin-3-yl)methanol

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

-

Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is suitable for this reaction.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other inorganic salts. The crude product can then be purified by column chromatography on silica gel to yield the desired (1-Isobutylpiperidin-3-YL)methanol.

Caption: Proposed synthesis of (1-Isobutylpiperidin-3-YL)methanol.

Physicochemical Properties and Reactivity Profile

The chemical behavior of (1-Isobutylpiperidin-3-YL)methanol is dictated by its constituent functional groups: a tertiary amine within the piperidine ring and a primary alcohol.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Liquid at room temperature | Based on the properties of similar N-alkylated piperidines. |

| Boiling Point | Estimated >200 °C | The presence of the hydroxyl group allows for hydrogen bonding, leading to a relatively high boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | The aliphatic isobutyl group and the piperidine ring decrease water solubility, while the polar hydroxyl group enhances it to some extent. |

| pKa | Estimated 9.5 - 10.5 | The piperidine nitrogen is a basic tertiary amine. |

Reactivity Insights

-

Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It will readily react with acids to form the corresponding ammonium salt. This basicity is a key feature for its potential use as a scaffold in drug design, as it can form salt forms to improve solubility and bioavailability.

-

Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. This functional handle provides a convenient point for further molecular elaboration.

Caption: Key reactivity sites of (1-Isobutylpiperidin-3-YL)methanol.

Potential Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for designing ligands that interact with biological targets.

Rationale for Use as a Pharmaceutical Intermediate

-

Scaffold for Library Synthesis: The dual functionality of (1-Isobutylpiperidin-3-YL)methanol (a modifiable tertiary amine and a primary alcohol) makes it an excellent building block for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The isobutyl group contributes to the lipophilicity of the molecule. In drug design, tuning lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Chiral Building Block: As a chiral molecule, its enantiomerically pure forms can be used to synthesize stereospecific drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[1] The stereospecific (S)-configuration of similar compounds is noted for its utility in enantioselective synthesis.[1]

Hypothetical Therapeutic Targets

While no specific biological activity has been reported for (1-Isobutylpiperidin-3-YL)methanol itself, derivatives of piperidinemethanol have been investigated for various therapeutic applications. By analogy, derivatives of (1-Isobutylpiperidin-3-YL)methanol could be synthesized and screened for activity against targets such as:

-

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in many GPCR ligands.

-

Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels.

-

Enzymes: The hydroxymethyl group can be modified to introduce functionalities that interact with the active sites of enzymes.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | Corrosive. Causes severe skin burns and eye damage.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. Work in a well-ventilated area or a chemical fume hood. |

| Ingestion | Harmful if swallowed. Do not ingest. In case of accidental ingestion, seek immediate medical attention. |

| Flammability | Assumed to be combustible. Keep away from open flames and high temperatures. |

Experimental Protocol: General Handling and Storage

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield may be necessary for splash-prone operations.

-

Skin Protection: Wear nitrile or neoprene gloves. Ensure gloves are compatible with the substance and solvents being used. A flame-retardant lab coat is recommended.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(1-Isobutylpiperidin-3-YL)methanol is a chemical entity with considerable, albeit largely unexplored, potential. Its structural features—a chiral piperidine core, a basic tertiary amine, and a reactive primary alcohol—position it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its chemistry and handling, intended to facilitate further research and development involving this promising molecule. Future experimental studies are warranted to fully elucidate its properties and unlock its full application potential.

References

-

PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (1-Isobutylpiperidin-3-YL)methanol

Introduction

(1-Isobutylpiperidin-3-YL)methanol is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules and natural products. The piperidine scaffold is a key pharmacophore, and its substitution pattern critically influences the pharmacological activity. Therefore, the precise and unambiguous determination of the structure of novel derivatives like (1-Isobutylpiperidin-3-YL)methanol is a cornerstone of any research and development program.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of (1-Isobutylpiperidin-3-YL)methanol. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic analysis, a foundational understanding of the molecule's expected properties is crucial. (1-Isobutylpiperidin-3-YL)methanol consists of a piperidine ring N-substituted with an isobutyl group and a hydroxymethyl substituent at the 3-position.

Table 1: Predicted Physicochemical Properties of (1-Isobutylpiperidin-3-YL)methanol

| Property | Predicted Value | Source/Method |

| Molecular Formula | C10H21NO | - |

| Molecular Weight | 171.28 g/mol | - |

| XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 3 | Predicted |

Note: These properties are predicted based on the structure and may vary slightly from experimental values.

A Synergistic Approach to Structure Elucidation

The definitive structural confirmation of (1-Isobutylpiperidin-3-YL)methanol relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment. The workflow for this process is outlined below.

Caption: A typical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight of the compound and offers initial structural clues through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-MS instrument.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the tertiary amine is readily protonated.

-

Data Interpretation:

Table 2: Expected Mass Spectrometry Data for (1-Isobutylpiperidin-3-YL)methanol

| Ion | Expected m/z | Interpretation |

| [M+H]+ | 172.29 | Protonated molecular ion |

| [M-CH2OH]+ | 141.25 | Loss of the hydroxymethyl group |

| [M-C4H9]+ | 115.18 | Loss of the isobutyl group |

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the purified compound (liquid or solid) directly on the ATR crystal.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm-1.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Table 3: Expected IR Absorption Bands for (1-Isobutylpiperidin-3-YL)methanol

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1450 | Medium | C-H bend (aliphatic) |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

| 1200-1100 | Medium | C-N stretch (tertiary amine) |

The presence of a broad O-H stretching band and a strong C-O stretching band would provide strong evidence for the hydroxyl group.[3][4]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. A combination of one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to establish the carbon skeleton and the connectivity of all atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]

-

Analysis: Acquire the following spectra:

-

1H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

13C NMR: Provides information on the number of different types of carbons.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Predicted NMR Data and Interpretation

Caption: Key expected HMBC correlations for confirming the structure.

Conclusion

The structural elucidation of (1-Isobutylpiperidin-3-YL)methanol is a systematic process that integrates data from multiple analytical techniques. By following the protocols and interpretation guidelines outlined in this guide, researchers can achieve an unambiguous and confident structural assignment. The combination of mass spectrometry for molecular weight determination, infrared spectroscopy for functional group identification, and a suite of NMR experiments for detailed connectivity mapping provides a robust and self-validating approach essential for advancing research and development in the pharmaceutical sciences.

References

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

The Piperidine Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals, from blockbuster drugs to natural alkaloids, underscores its importance in the design and development of therapeutic agents.[2][3] The structural and physicochemical properties of the piperidine ring—its conformational flexibility, ability to modulate lipophilicity and aqueous solubility, and its capacity to serve as both a hydrogen bond donor and acceptor—make it an ideal building block for creating molecules that can effectively interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the significant biological activities exhibited by piperidine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to inform and guide future drug discovery efforts.

I. Anticancer Activity of Piperidine Derivatives: Targeting Key Oncogenic Pathways

Piperidine-containing compounds have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1]

A. Mechanism of Action: Inhibition of STAT3 Signaling

A critical oncogenic pathway frequently targeted by piperidine derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Several piperidine-based compounds have been shown to effectively inhibit STAT3 phosphorylation and subsequent downstream signaling. This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately triggering apoptosis in cancer cells.

Caption: Inhibition of the STAT3 signaling pathway by piperidine derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5][6]

C. Quantitative Data: IC50 Values of Anticancer Piperidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-based hydrazones | HCT-116 (Colon) | 1.9 ± 0.4 | [4] |

| HepG2 (Liver) | 3.8 ± 0.3 | [4] | |

| Piperidine derivatives | A549 (Lung) | 33.1 ± 1.68 | [6] |

| Piperidine-pyrimidine hybrids | PC-3 (Prostate) | 65.8 ± 2.8 | [5] |

| HCT-116 (Colon) | 58.2 ± 5.1 | [5] |

II. Antiviral Activity of Piperidine Derivatives: Blocking Viral Entry and Replication

The piperidine scaffold is a key component in several antiviral agents, demonstrating efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza.[7]

A. Mechanism of Action: HIV Entry Inhibition

A significant number of piperidine derivatives function as HIV entry inhibitors. These compounds can act as antagonists of the chemokine receptors CCR5 or CXCR4, which serve as co-receptors for HIV entry into host cells. By binding to these receptors, the piperidine derivatives allosterically prevent the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking the fusion of the viral and cellular membranes.

Caption: Mechanism of HIV entry inhibition by a piperidine-based CCR5 antagonist.

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[8]

Principle: A viral plaque is a visible clear zone that develops on a monolayer of host cells as a result of viral infection and lysis. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number of plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with 100-200 plaque-forming units (PFU) of the virus per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment and Overlay: During the adsorption period, prepare an overlay medium (e.g., 2X MEM containing 1% agarose) with serial dilutions of the piperidine derivative. After adsorption, remove the virus inoculum and add 2 mL of the overlay medium containing the compound to each well.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined from a dose-response curve.[8][9]

C. Quantitative Data: EC50 Values of Antiviral Piperidine Derivatives

| Compound | Virus | Host Cell | EC50 (µM) | Reference |

| P114F5 | Influenza A | MDCK | 13.9 | [10] |

| Compound 11e | Influenza A | MDCK | 0.05 | [10] |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [11] |

| Compound 2 | HCoV-229E | HEL | 7.4 | [12] |

III. Antimicrobial Activity of Piperidine Derivatives: Combating Bacterial and Fungal Pathogens

Piperidine derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[2][13]

A. Mechanism of Action: Disruption of Microbial Integrity

The precise antimicrobial mechanisms of piperidine derivatives are varied. Some have been shown to interfere with the synthesis of essential cellular components. For instance, in-silico studies suggest that piperidine can bind to dihydrofolate reductase in Streptococcus mutans, an enzyme crucial for DNA precursor synthesis, thereby inhibiting DNA replication.[14] Other derivatives may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Caption: Potential antimicrobial mechanisms of action for piperidine derivatives.

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidine derivative in the broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Determine Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

C. Quantitative Data: MIC Values of Antimicrobial Piperidine Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Compound 6 | Bacillus subtilis | 0.75 | [3] |

| Escherichia coli | 1.5 | [3] | |

| Staphylococcus aureus | 1.5 | [3] | |

| N-methyl piperidinium bromide derivative | Candida albicans | 0.18 | [18] |

| Pseudomonas aeruginosa | 0.18 | [18] | |

| Piperidine-substituted halogenobenzenes | Various bacteria and fungi | 0.032 - 0.512 | [1] |

IV. Neuroprotective Activity of Piperidine Derivatives: A Hope for Neurodegenerative Diseases

Piperidine derivatives have shown considerable promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[19][20]

A. Mechanism of Action: Modulating Neuronal Signaling and Reducing Neuroinflammation

The neuroprotective effects of piperidine derivatives are multifaceted. Some compounds, like piperine, have been shown to exert antioxidant, anti-inflammatory, and anti-apoptotic effects in models of Parkinson's disease.[21] They can reduce the activation of microglia, decrease the expression of pro-inflammatory cytokines like IL-1β, and maintain the balance of Bcl-2/Bax to prevent apoptosis.[21] In the context of Alzheimer's disease, some piperidine derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in neuronal store-operated calcium entry, a pathway crucial for dendritic spine stability and memory formation.[20]

Caption: Multifaceted neuroprotective mechanisms of piperidine derivatives.

B. Experimental Protocol: Neurite Outgrowth Assay

The neurite outgrowth assay is a common in vitro method to assess the potential of a compound to promote neuronal differentiation and regeneration.

Principle: Neuronal cell lines, such as SH-SY5Y, can be induced to differentiate and extend neurites. The length and number of these neurites can be quantified to evaluate the neurotrophic or neuroprotective effects of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in a medium containing a low serum concentration (e.g., 1% FBS) to promote differentiation.

-

Differentiation Induction: Treat the cells with a differentiating agent, such as retinoic acid (10 µM), for 3-5 days.

-

Compound Treatment: After the initial differentiation period, replace the medium with a fresh low-serum medium containing various concentrations of the piperidine derivative. Include a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF) and a vehicle control.

-

Incubation: Incubate the cells for an additional 2-3 days.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the cytoskeleton with an antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of neurites per cell, and number of branch points.

-

Data Analysis: Compare the neurite outgrowth parameters in the compound-treated wells to the vehicle control to determine the neurotrophic effect.

C. Quantitative Data: Effective Concentrations of Neuroprotective Piperidine Derivatives

| Compound | Model | Effective Concentration | Observed Effect | Reference |

| Piperine | MPTP-induced Parkinson's mouse model | 10 mg/kg (oral) | Attenuated motor deficits and cognitive impairment | [21] |

| Compound 9d | Glutamate-induced neurotoxicity in SH-SY5Y cells | 1 and 10 µM | Moderate to good neuroprotective effect | [22] |

| Piperazine derivative (PPZ) | Amyloid toxicity in vitro | Nanomolar range | Neuroprotective effects | [20] |

| Peptide combination | Glutamate-stressed neuron/glia cultures | 2.5 µg/mL | Complete protection from neuronal death | [12] |

Conclusion: The Future of Piperidine Derivatives in Medicine

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable combination of structural simplicity and biological diversity. The extensive research into its anticancer, antiviral, antimicrobial, and neuroprotective activities has yielded a wealth of promising lead compounds and a deeper understanding of their mechanisms of action. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of piperidine-based therapeutics. As our understanding of disease biology continues to evolve, the versatility of the piperidine ring ensures its enduring legacy in the quest for novel and effective medicines.

References

- Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Journal of Chemical and Pharmaceutical Research.

- Antimicrobial and antioxidant activities of piperidine deriv

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry.

- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry.

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). Molecules.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Medicinal Chemistry.

- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2008). Zhongguo Zhong Yao Za Zhi.

- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH.

- Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. (2022). Journal of Medicinal Food.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv

- Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.).

- Antiviral EC50 curves covering the range 0.001, 0.005, 0.01, 0.5, 1 μg... (n.d.).

- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1975). Antimicrobial Agents and Chemotherapy.

- Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. (2025). Benchchem.

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2023). Pharmaceuticals.

- Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016).

- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.

- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). Chembiochem.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2021). Frontiers in Aging Neuroscience.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters.

- Special Issue “Advances in Antiviral Agents Against SARS-CoV-2 and Its Variants” 2nd Edition. (2024). MDPI.

- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol.

- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (1997). Pakistan Journal of Pharmaceutical Sciences.

- Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. (2021). RGUHS Journal of Dental Sciences.

- Piperidine derivatives as potential drugs for Alzheimer disease therapy... (n.d.).

- Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. (n.d.).

- Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (2011). Viral Immunology.

- Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.).

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI.

- Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (2024). MDPI.

- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2017). Molecular Medicine Reports.

- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025).

- Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. (2014). Archivos de la Sociedad Espanola de Oftalmologia.

- Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia. (2023). Frontiers in Molecular Neuroscience.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. avys.omu.edu.tr [avys.omu.edu.tr]

- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cell lines ic50: Topics by Science.gov [science.gov]

- 12. Frontiers | Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. pjps.pk [pjps.pk]

- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

The Architectural Significance of 3-Hydroxymethylpiperidines in Modern Drug Discovery: A Synthetic and Application-Oriented Guide

Introduction: The Privileged Piperidine Scaffold and the Strategic Importance of the 3-Hydroxymethyl Motif

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can effectively present substituents to engage with biological targets, while often conferring favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility.[2]

Within this important class of heterocycles, the substituted 3-hydroxymethylpiperidine framework represents a particularly valuable architectural element. The presence of a primary alcohol at the C3 position introduces a key hydrogen bond donor and acceptor, providing a critical anchor point for molecular recognition at receptor binding sites. Furthermore, this hydroxyl group serves as a versatile synthetic handle for further functionalization, allowing for the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR). The inherent chirality at the C3 position, often coupled with other stereocenters on the ring, underscores the importance of stereocontrolled synthesis to access specific, biologically active isomers.

This technical guide provides an in-depth exploration of substituted 3-hydroxymethylpiperidines, designed for researchers, scientists, and drug development professionals. We will dissect key stereoselective synthetic strategies, explain the causal relationships behind methodological choices, and highlight the application of these scaffolds in contemporary drug discovery.

Part 1: Stereoselective Synthesis – Crafting the Core Architecture

The therapeutic efficacy of chiral molecules is almost invariably dependent on their absolute stereochemistry. Consequently, the development of robust and efficient stereoselective synthetic routes to 3-hydroxymethylpiperidines is a paramount objective in synthetic organic chemistry. Key strategies often leverage either chiral pool starting materials, asymmetric catalysis, or diastereoselective cyclization reactions.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most direct approaches involves the use of naturally occurring chiral molecules as starting materials. L-glutamic acid, for instance, has been successfully employed as a chiral precursor for the asymmetric total syntheses of hydroxylated piperidine alkaloids like (+)-desoxoprosopinine and (−)-desoxoprosophylline. This strategy capitalizes on the pre-existing stereocenter of the starting material to guide the stereochemical outcome of subsequent transformations.

The general workflow for a chiral pool synthesis can be visualized as a multi-step process involving the modification of the initial chiral scaffold, followed by a key cyclization step to form the piperidine ring.

Caption: Generalized workflow for chiral pool synthesis.

A key advantage of this approach is the often unambiguous transfer of chirality. However, the synthetic route can be lengthy, and the diversity of the final products is inherently limited by the availability of suitable chiral starting materials.

Asymmetric Catalysis: Building Chirality from Achiral Precursors

Asymmetric catalysis offers a more flexible and powerful approach to constructing enantioenriched piperidines. This methodology introduces chirality through the use of a small amount of a chiral catalyst, which can be a transition metal complex with a chiral ligand or a purely organic molecule (organocatalysis).

A prominent example is the asymmetric intramolecular aza-Michael reaction.[3] This reaction has become a well-established method for synthesizing nitrogen heterocycles.[3] Chiral phosphoric acids (CPAs), for example, have proven to be versatile catalysts for these transformations, providing access to enantioenriched scaffolds that are present in natural products and pharmaceutical drugs.[3]

The catalytic cycle typically involves the activation of the substrate by the chiral catalyst, followed by a stereochemically controlled cyclization.

Caption: Catalytic cycle for asymmetric aza-Michael cyclization.

The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and enantioselectivities.[3] This method is highly modular, allowing for the synthesis of a diverse range of substituted piperidines from readily available achiral starting materials.[3]

Diastereoselective Reactions

When a molecule already contains one or more stereocenters, new stereocenters can be introduced with a high degree of control through diastereoselective reactions. The existing stereocenter(s) direct the stereochemical outcome of the reaction.

Hydrogenation of substituted pyridines is a common strategy to generate piperidine rings. The diastereoselectivity of this reduction can be influenced by the catalyst and the substituents present on the ring. For instance, rhodium catalysts have been shown to be effective for the synthesis of 3-substituted piperidines.[1] The choice of additives, such as triethylamine instead of hydrochloric acid, can be crucial for preserving sensitive functional groups like hydroxyls during the reaction.[1]

Part 2: Applications in Drug Development and Medicinal Chemistry

The 3-hydroxymethylpiperidine scaffold is a key component in numerous biologically active molecules, spanning a wide range of therapeutic areas including cancer, central nervous system (CNS) disorders, and infectious diseases.[2] The specific substitution pattern and stereochemistry of the piperidine ring are critical for modulating biological activity, selectivity, and pharmacokinetic (ADME) properties.[2]

| Drug/Compound Class | Therapeutic Area | Role of 3-Hydroxymethylpiperidine Scaffold |

| Neurokinin-1 (NK1) Receptor Antagonists | Antiemetics, Antidepressants | The hydroxymethyl group often engages in crucial hydrogen bonding interactions within the receptor binding pocket, enhancing affinity and selectivity. |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Antidepressants | The piperidine ring acts as a scaffold to correctly orient the pharmacophoric elements, while the hydroxyl group can be used to tune solubility and metabolic stability. |

| Glycosidase Inhibitors | Antidiabetic, Antiviral | The hydroxylated piperidine ring can mimic the structure of natural carbohydrate substrates, leading to potent and selective enzyme inhibition. |

| Alkaloid Natural Products | Various | Many piperidine alkaloids, such as desoxoprosopinine, feature a hydroxymethyl or related oxygenated substituent that is key to their biological activity. |

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to adapt to the steric demands of a binding pocket.[2] The position of the hydroxymethyl group (axial vs. equatorial) can have a profound impact on biological activity, highlighting the importance of conformational analysis in drug design.

Part 3: Key Experimental Protocol - Asymmetric Synthesis via Catalytic Aza-Michael Addition

This section provides a representative, detailed protocol for the synthesis of an enantioenriched substituted piperidine, based on the principles of asymmetric intramolecular aza-Michael reactions.[3]

Objective: To synthesize an enantioenriched 3-spiropiperidine derivative via a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction.

Materials:

-

Acyclic precursor (e.g., N-protected amine with a tethered α,β-unsaturated thioester)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the chiral phosphoric acid catalyst (5-10 mol%).

-

Addition of Reactants: The acyclic precursor (1.0 equivalent) is dissolved in the anhydrous solvent and added to the reaction flask via syringe.

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere at the optimized temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then directly purified.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure, enantioenriched piperidine product.

-

Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Self-Validating System & Causality:

-

Anhydrous Conditions: The exclusion of water is critical as it can protonate the amine or hydrolyze the thioester, leading to side reactions and deactivation of the catalyst.

-

Inert Atmosphere: Prevents potential oxidation of sensitive functional groups.

-

Catalyst Loading: The use of a catalytic amount of the chiral phosphoric acid ensures an efficient and atom-economical process. The specific structure of the CPA creates a chiral environment that forces the cyclization to proceed through a low-energy transition state for one enantiomer over the other.[3]

-

Thioester as Michael Acceptor: Thioesters have been shown to be particularly effective Michael acceptors in these reactions, often leading to higher yields and enantioselectivities compared to their ester or ketone counterparts.[3]

-

Chiral HPLC Analysis: This is the gold standard for validating the success of the asymmetric synthesis by quantifying the ratio of the two enantiomers produced.

Conclusion

Substituted 3-hydroxymethylpiperidines continue to be a focal point of synthetic and medicinal chemistry. Their unique combination of a three-dimensional scaffold, key hydrogen-bonding functionality, and versatile synthetic handle ensures their enduring relevance in the design of next-generation therapeutics. The continued development of novel, efficient, and highly stereoselective synthetic methodologies, particularly in the realm of asymmetric catalysis, will be crucial for unlocking the full potential of this privileged structural motif. By understanding the causal relationships behind synthetic choices and leveraging advanced analytical techniques, researchers can confidently and effectively incorporate the 3-hydroxymethylpiperidine core into their drug discovery programs, paving the way for new and improved medicines.

References

-

Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace.[4][5] Source: ACS Omega URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1] Source: Molecules URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[2] Source: PubMed URL: [Link]

-

Title: Asymmetric total syntheses of hydroxylated piperidine alkaloids via the intramolecular reaction of γ-aminoallylstannane with aldehyde. Source: Tetrahedron: Asymmetry URL: [Link]

-

Title: An Asymmetric Approach Towards 3-Spiropiperidines.[3] Source: University of St Andrews Research Portal URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Modern Alchemist's Guide to Piperidine Scaffolds: From Rational Design to Synthesized Reality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and biologically active natural products underscores its significance as a privileged scaffold. This guide provides a comprehensive technical overview of the discovery and synthesis of novel piperidine derivatives, designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this critical area of organic synthesis. We will delve into the strategic considerations for designing synthetic routes, explore a range of powerful synthetic methodologies with detailed, field-proven protocols, and address common challenges with actionable troubleshooting advice. This document is structured to serve as both a strategic roadmap for the conception of new piperidine-based entities and a practical handbook for their synthesis in the laboratory.

The Piperidine Scaffold: A Privileged Player in Drug Discovery

The piperidine ring's unique combination of properties makes it an attractive component in drug design. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal interaction with biological targets. The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility, membrane permeability, and target engagement. Furthermore, the piperidine core is generally metabolically stable, contributing to favorable pharmacokinetic profiles. These attributes have led to the incorporation of the piperidine scaffold in a wide range of therapeutic agents, from analgesics and antipsychotics to antihistamines and anticancer drugs.

Strategic Blueprint: Designing the Synthesis of Novel Piperidine Derivatives

The journey from a conceptual piperidine-based drug candidate to its physical realization begins with a robust and flexible synthetic strategy. A thoughtful retrosynthetic analysis is paramount, breaking down the target molecule into readily available starting materials and identifying key bond formations that will construct the piperidine core.

Key Retrosynthetic Disconnections

The most common strategies for constructing the piperidine ring involve the formation of one or two carbon-nitrogen (C-N) bonds or a key carbon-carbon (C-C) bond. The choice of disconnection will be dictated by the substitution pattern of the target molecule and the availability of starting materials.

Caption: Key retrosynthetic approaches to substituted piperidines.

The causality behind choosing a particular disconnection lies in efficiency and stereochemical control. For instance, an intramolecular cyclization approach is often favored when a specific stereocenter is already present in the acyclic precursor, allowing for its stereospecific transfer to the final product. Cycloaddition reactions, such as the aza-Diels-Alder reaction, offer a powerful means to construct the ring and install multiple stereocenters in a single, highly controlled step. The hydrogenation of substituted pyridines is an attractive, atom-economical route when the corresponding pyridine is readily accessible.

Core Synthetic Methodologies: A Practical Compendium

This section provides a detailed exploration of key synthetic transformations for the construction and functionalization of piperidine rings. Each methodology is accompanied by a step-by-step protocol, insights into the reaction mechanism, and a discussion of its advantages and limitations.

Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach